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molecular formula C20H27NO B8725109 2-(adamantan-1-yl)-N-(2,3-dimethylphenyl)acetamide

2-(adamantan-1-yl)-N-(2,3-dimethylphenyl)acetamide

Cat. No. B8725109
M. Wt: 297.4 g/mol
InChI Key: PHBGFBNHBDBYET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06242470B1

Procedure details

Prepared according to the method of Example 1b) from 1-adamantaneacetyl chloride (0.2 g) and 2,3-dimethylaniline (0.11 g) to give the title compound as a white solid (0.034 g).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.11 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]12([CH2:11][C:12](Cl)=[O:13])[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2.[CH3:15][C:16]1[C:22]([CH3:23])=[CH:21][CH:20]=[CH:19][C:17]=1[NH2:18]>>[CH3:15][C:16]1[C:22]([CH3:23])=[CH:21][CH:20]=[CH:19][C:17]=1[NH:18][C:12](=[O:13])[CH2:11][C:1]12[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
C12(CC3CC(CC(C1)C3)C2)CC(=O)Cl
Step Two
Name
Quantity
0.11 g
Type
reactant
Smiles
CC1=C(N)C=CC=C1C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=CC=C1C)NC(CC12CC3CC(CC(C1)C3)C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.034 g
YIELD: CALCULATEDPERCENTYIELD 12.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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